molecular formula C8H5ClF3NO2 B098650 1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene CAS No. 18018-35-4

1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene

Cat. No. B098650
CAS RN: 18018-35-4
M. Wt: 239.58 g/mol
InChI Key: KUHLWZXQJQGDRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene" is a chlorinated nitrobenzene derivative with additional methyl and trifluoromethyl substituents. This molecule is part of a class of compounds that are of interest due to their potential applications in various chemical reactions and their relevance in the synthesis of more complex chemical structures.

Synthesis Analysis

The synthesis of chlorinated nitrobenzenes with trifluoromethyl groups can be achieved through electrochemical fluorination, which has been shown to yield chlorine-containing perfluorocyclohexane derivatives with good yields . Additionally, the synthesis of related compounds, such as 1-chloro-2-methyl-4-nitrobenzene, involves oxidation and methylation steps starting from chloroaniline, resulting in a compound that crystallizes in the monoclinic space group .

Molecular Structure Analysis

The molecular structure of chlorinated nitrobenzenes can be characterized by X-ray crystallography. For instance, 1-chloro-2-methyl-4-nitrobenzene has been found to have a planar structure with a small dihedral angle between the nitro group and the phenyl ring, indicating that the molecule is essentially flat . This planarity is a common feature among benzene derivatives and can influence the compound's reactivity and physical properties.

Chemical Reactions Analysis

Chlorinated nitrobenzenes with trifluoromethyl groups can undergo various chemical reactions. For example, nucleophilic substitution reactions have been carried out with these compounds, leading to the introduction of N- and S-containing groups into the benzene ring . The presence of electron-withdrawing substituents such as nitro, chloro, and trifluoromethyl groups can activate the halogen substituent towards nucleophilic attack, facilitating these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated nitrobenzenes are influenced by their substituents. For example, the introduction of a methyl group can reduce solubility and acidity, while chloro and nitro groups can increase these properties . The crystal structures of these compounds can exhibit various interactions such as π-π contacts, C-H...O hydrogen bonds, and close Cl...O contacts, which can stabilize the crystal structure and affect the compound's thermochemical properties .

Scientific Research Applications

1. Protoporphyrinogen IX Oxidase Inhibitors

1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene is structurally related to certain trifluoromethyl-substituted compounds that have been studied as protoporphyrinogen IX oxidase inhibitors. These structures, including methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate, display dihedral angles and atomic distances that contribute to their biological activity as inhibitors (Li et al., 2005).

2. Synthesis of Benzimidazoles Library

The compound is used as a starting material in a three-step synthesis sequence leading to a library of 1,2-dialkyl-5-trifluoromethylbenzimidazoles. These benzimidazoles, with the trifluoromethyl group, are important due to their structural features, offering potential applications in various fields (Vargas-Oviedo et al., 2017).

3. Novel Fluorine-Containing Polyetherimide

In another study, 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene, synthesized from reactions involving 1-chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene, was used to produce novel fluorine-containing polyetherimide. These materials have been characterized and show promising properties for various applications (Yu Xin-hai, 2010).

4. Trifluoromethylation of Arenes and Heteroarenes

The compound plays a role in the trifluoromethylation processes of aromatic and heteroaromatic compounds, highlighting its utility in chemical synthesis and modifications (Mejía & Togni, 2012).

5. Development of Antimicrobial Agents

Derivatives of 1-chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene have been explored in the synthesis of compounds with potent antimicrobial activity against various microorganisms, indicating its significance in pharmaceutical research (Liaras et al., 2011).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c1-4-2-6(9)7(13(14)15)3-5(4)8(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHLWZXQJQGDRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650153
Record name 1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene

CAS RN

18018-35-4
Record name 1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene
Reactant of Route 2
1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene
Reactant of Route 3
Reactant of Route 3
1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene
Reactant of Route 4
1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene
Reactant of Route 5
Reactant of Route 5
1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene

Citations

For This Compound
3
Citations
J Chen - d-nb.info
The catalytic moiety of flavins, ie, the 7, 8-dimethylisoalloxazine chromophore, is an amphoteric heterocycle comprising a lipophilic xylene moiety and a hydrophilic pyrimidine motif. The …
Number of citations: 0 d-nb.info
L Li, Y Ding - Mini-Reviews in Organic Chemistry, 2017 - ingentaconnect.com
Organic thioether compounds had found extensive applications in the field of medicine, biology, agriculture, optical material and so on. The protocols synthesizing thioethers have …
Number of citations: 25 www.ingentaconnect.com
S Trofymchuk, MY Bugera, AA Klipkov… - The Journal of …, 2020 - ACS Publications
Diverse trifluoromethyl-substituted compounds were synthesized by deoxofluorination of cinnamic and (hetero)aromatic carboxylic acids with sulfur tetrafluoride. The obtained products …
Number of citations: 25 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.